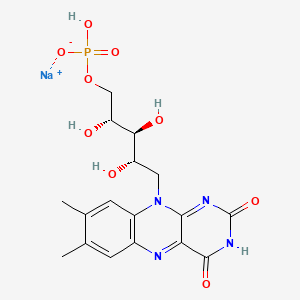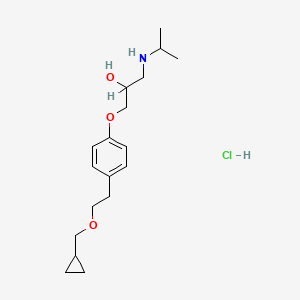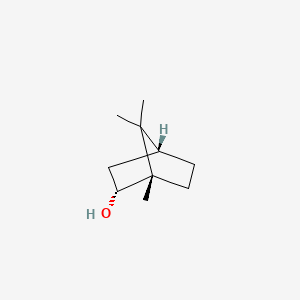
syn-Norgestimate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
syn-Norgestimate: is a synthetic progestin used primarily in hormonal contraceptives. It is a derivative of 19-nortestosterone and is known for its high selectivity for progesterone receptors, with minimal androgenic activity . This compound is often combined with ethinylestradiol in oral contraceptives to prevent ovulation and manage acne vulgaris .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of syn-Norgestimate typically involves the reaction of a 3-oxosteroid precursor with hydroxylamine hydrochloride and a base. This reaction forms the oxime, which is then acetylated to produce this compound . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common to monitor the purity and concentration of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: syn-Norgestimate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone.
Reduction: Used to convert oximes to amines or other reduced forms.
Substitution: Common in modifying the acetyl group or other substituents on the molecule.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the desired substituent but may include nucleophilic reagents and catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties or improved stability .
Applications De Recherche Scientifique
Chemistry: In chemistry, syn-Norgestimate is used as a reference standard in analytical methods to develop and validate new pharmaceutical formulations .
Biology: In biological research, this compound is studied for its interactions with progesterone receptors and its effects on cellular processes .
Medicine: Medically, this compound is primarily used in contraceptives and hormone replacement therapy. It is also investigated for its potential in treating conditions like endometriosis and certain cancers .
Industry: In the pharmaceutical industry, this compound is a critical component in the production of various hormonal therapies. Its stability and efficacy make it a valuable compound for long-term treatments .
Mécanisme D'action
syn-Norgestimate acts by binding to progesterone receptors in the body, mimicking the effects of natural progesterone. This binding decreases the frequency of gonadotropin-releasing hormone pulses from the hypothalamus, leading to reduced secretion of follicle-stimulating hormone and luteinizing hormone. These actions prevent ovulation and alter the endometrial lining, making it less suitable for implantation .
Comparaison Avec Des Composés Similaires
Desogestrel: Another progestin with similar uses but different pharmacokinetic properties.
Gestodene: Known for its high potency and rapid onset of action.
Dienogest: Has antiandrogenic properties and is used in treating endometriosis.
Nomegestrol: Derived from 19-norprogesterone and has unique pharmacological effects.
Uniqueness: syn-Norgestimate is unique due to its high selectivity for progesterone receptors and minimal androgenic activity. This makes it a preferred choice in hormonal contraceptives, as it reduces the risk of androgen-related side effects .
Propriétés
Numéro CAS |
107382-51-4 |
|---|---|
Formule moléculaire |
C23H31NO3 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
[(3Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17-/t18-,19+,20+,21-,22-,23-/m0/s1 |
Clé InChI |
KIQQMECNKUGGKA-NPUFKNHTSA-N |
SMILES isomérique |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N\O)/CC[C@H]34 |
SMILES canonique |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |
Color/Form |
Crystals from methylene chloride |
melting_point |
214-218 °C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















